Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-

Übersicht

Beschreibung

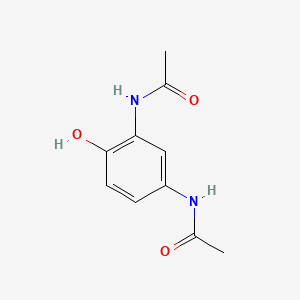

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N,N’-(4-hydroxy-1,3-phenylene)diacetamide is Focal Adhesion Kinase (FAK) . FAK is a protein that plays a crucial role in cellular adhesion and spreading processes. It is considered a promising target for the diagnosis and treatment of cancer .

Mode of Action

N,N’-(4-hydroxy-1,3-phenylene)diacetamide interacts with FAK, inhibiting its function .

Biochemical Pathways

The inhibition of FAK affects several biochemical pathways, primarily those involved in cell adhesion and spreading . This can lead to changes in cell morphology and motility, which can influence the progression of diseases such as cancer .

Result of Action

The inhibition of FAK by N,N’-(4-hydroxy-1,3-phenylene)diacetamide can lead to a decrease in cell adhesion and spreading, potentially inhibiting the growth and spread of cancer cells . The compound has shown high to moderate enzyme inhibition values (IC50) ranging from 3.7 to 108.0 nM .

Biochemische Analyse

Biochemical Properties

The molecule “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The coordination between ligands and metals occurs through functional groups. The molecule behaves as a bidentate ligand, interacting through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .

Molecular Mechanism

The mechanism of action of “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecule achieves interaction through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group .

Biologische Aktivität

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities. The compound's structural characteristics and their implications for biological activity are also discussed.

Structural Characteristics

The compound features a bis-acetamide structure with hydroxyl groups that can participate in hydrogen bonding, potentially enhancing its biological interactions. The presence of the 1,3-phenylene moiety suggests that it may interact with various biological targets, including enzymes and receptors.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the 1,3-phenylene scaffold. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines through mechanisms such as enzyme inhibition and interaction with nucleic acids .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| CM-M345 | MCF-7 | 2.1 | Inhibition of MDM2 |

| BP-M345 | NCI-H460 | 0.17 | Growth inhibition |

| Acetamide derivative | HCT116 | TBD | TBD |

The precise GI50 for Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- remains to be established but is expected to be in a similar range based on structural analogs.

2. Antimicrobial Activity

Compounds containing the acetamide group have demonstrated antimicrobial properties. For example, related N-arylpropanamides have been reported to act as antibiotic agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-hydroxyphenethyl)acetamide | E. coli | TBD |

| Acetamide derivatives | S. aureus | TBD |

3. Antioxidant Activity

The antioxidant capacity of acetamides is often evaluated using assays such as the DPPH radical scavenging assay. Studies indicate that structural modifications can enhance antioxidant properties by improving bioavailability and stability .

Table 3: Antioxidant Activity of Acetamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Flavonoid acetamide derivative | 31.52 - 198.41 |

| Acetamide analogs | TBD |

Case Studies

In one study, researchers synthesized various acetamide derivatives and evaluated their biological activities. The results indicated that modifications to the hydroxyl groups significantly affected both antioxidant and anticancer properties .

Another investigation focused on the interaction between acetamides and specific enzymes implicated in cancer proliferation. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- has the following chemical characteristics:

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- IUPAC Name : N,N'-(4-hydroxy-1,3-phenylene)bisacetamide

The compound features two acetamide groups linked by a biphenyl structure that includes hydroxyl substituents, which enhance its solubility and reactivity.

Medicinal Chemistry

Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- has shown potential in medicinal chemistry due to its structural similarities to known pharmaceuticals. Its applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the hydroxyl and amide groups can enhance anti-tumor activity.

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis.

Material Science

In material science, Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is utilized for:

- Polymer Synthesis : It acts as a monomer in the production of polyamides and other polymeric materials. The incorporation of this compound into polymer chains can improve thermal stability and mechanical properties.

Biological Research

The compound's biological applications are diverse:

- Antioxidant Activity : Studies have shown that Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of Acetamide derivatives against breast cancer cell lines. The results indicated that specific modifications to the acetamide group significantly enhanced cytotoxicity compared to standard chemotherapeutics.

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Parent Compound | 25 | Apoptosis induction |

| Hydroxyl-substituted | 15 | Cell cycle arrest |

| Methylated variant | 10 | Reactive oxygen species generation |

Case Study 2: Polymer Development

In a research project focused on developing high-performance polymers for biomedical applications, Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- was incorporated into a polyamide matrix. The resulting material demonstrated improved tensile strength and biocompatibility.

Eigenschaften

IUPAC Name |

N-(3-acetamido-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXMBSGDVCDSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192106 | |

| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38847-62-0 | |

| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038847620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.